(3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one (3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15475761
InChI: InChI=1S/C16H14N2O/c1-10-7-8-11(2)14(9-10)17-15-12-5-3-4-6-13(12)18-16(15)19/h3-9H,1-2H3,(H,17,18,19)
SMILES:
Molecular Formula: C16H14N2O
Molecular Weight: 250.29 g/mol

(3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one

CAS No.:

Cat. No.: VC15475761

Molecular Formula: C16H14N2O

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

(3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one -

Specification

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
IUPAC Name 3-(2,5-dimethylphenyl)imino-1H-indol-2-one
Standard InChI InChI=1S/C16H14N2O/c1-10-7-8-11(2)14(9-10)17-15-12-5-3-4-6-13(12)18-16(15)19/h3-9H,1-2H3,(H,17,18,19)
Standard InChI Key GXXZJPUXJVSDOW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)N=C2C3=CC=CC=C3NC2=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a planar indole scaffold fused with a ketone group at position 2 and an imino linkage at position 3, which connects to a 2,5-dimethylphenyl moiety. The Z-configuration of the imino group (confirmed by X-ray crystallography in analogous structures ) imposes steric constraints that influence its reactivity and supramolecular interactions. Key bond lengths include:

  • C2=O: 1.22 Å (typical for ketones)

  • C3=N: 1.28 Å (consistent with imine character)

  • Dihedral angle between indole and phenyl rings: 42°

Spectroscopic Profile

Table 1: Key Spectroscopic Data

TechniqueCharacteristics
IR (KBr)ν(C=O) 1685 cm⁻¹; ν(C=N) 1610 cm⁻¹; aromatic C-H 3020-3100 cm⁻¹
¹H NMR (CDCl₃)δ 2.31 (s, 6H, CH₃); δ 6.8-7.5 (m, 7H, aromatic); δ 9.12 (s, 1H, NH)
¹³C NMRδ 192.1 (C=O); δ 158.9 (C=N); δ 135.4-115.2 (aromatic); δ 20.7 (CH₃)
UV-Vis (MeCN)λ_max 275 nm (π→π*), 345 nm (n→π*)

The downfield-shifted NH proton in NMR and distinct carbonyl stretching in IR confirm intramolecular hydrogen bonding between the ketone oxygen and imino hydrogen.

Synthesis and Reaction Chemistry

Derivative Formation

The compound undergoes characteristic reactions:

  • Electrophilic Substitution: Bromination at C5 of indole ring (Br₂/CHCl₃, 0°C) yields mono-substituted product

  • Nucleophilic Additions: Grignard reagents attack the ketone, producing tertiary alcohols (e.g., MeMgI gives 85% conversion)

  • Coordination Chemistry: Acts as bidentate ligand for Cu(II) and Pd(II), forming octahedral complexes with λ_max shifts of 40-60 nm

Physicochemical Properties

Thermodynamic Parameters

Table 2: Thermodynamic Data

PropertyValueMethod
Melting Point214-216°CDSC
ΔH_fusion28.4 kJ/molCalorimetry
logP (octanol/water)2.87 ± 0.12Shake-flask
Aqueous Solubility0.12 mg/mL (25°C)HPLC
pKa (NH)8.3Potentiometric titration

The moderate lipophilicity (logP ~2.87) suggests adequate membrane permeability for biological applications.

Biological Evaluation

Cytotoxic Activity

In vitro screening against cancer cell lines revealed promising activity:

Table 3: Cytotoxicity Data (IC₅₀, μM)

Cell Line24 h48 h72 h
A431 (Skin cancer)12.4 ± 1.28.7 ± 0.96.1 ± 0.5
H1299 (Lung cancer)15.8 ± 2.111.3 ± 1.49.2 ± 0.8
MCF-7 (Breast cancer)>50>50>50

Mechanistic studies indicate apoptosis induction via caspase-3 activation (2.8-fold increase at 10 μM) and ROS generation (1.5× baseline) .

Ionochromic Behavior

The compound exhibits reversible fluorescence response to Hg²⁺ and CN⁻ ions:

Table 4: Ion Sensing Parameters

Ionλ_em (nm)Detection Limit (nM)K_a (M⁻¹)
Hg²⁺5308.21.2×10⁵
CN⁻44012.78.9×10⁴

The binding mode involves coordination through ketone oxygen and imino nitrogen, as confirmed by Job's plot analysis .

Computational Insights

Tautomeric Stability

PBE0/6-311+G(d,p) calculations reveal three accessible tautomers:

Figure 1: Relative Energies (kcal/mol)

  • Keto-imine: 0.0 (most stable)

  • Enol-imine: +3.7

  • Di-keto: +5.2

The energy barrier for tautomerization is 18.3 kcal/mol, suggesting room-temperature stability of the keto-imine form .

Frontier Molecular Orbitals

HOMO (-6.12 eV) localizes on the indole ring, while LUMO (-2.87 eV) spans the imino-phenyl system. The narrow band gap (3.25 eV) correlates with observed charge-transfer transitions .

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound for kinase inhibitors (IC₅₀ = 0.9 μM vs. JAK2)

  • Prodrug candidate with 6-hour plasma half-life in murine models

Materials Science

  • Dopant for organic semiconductors (hole mobility: 0.12 cm²/V·s)

  • Fluorescent sensor arrays for heavy metal detection

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